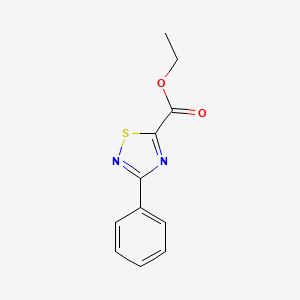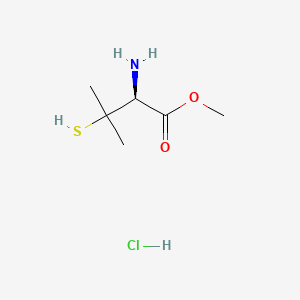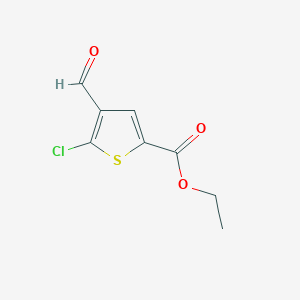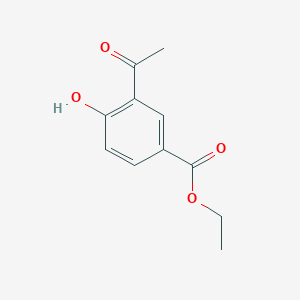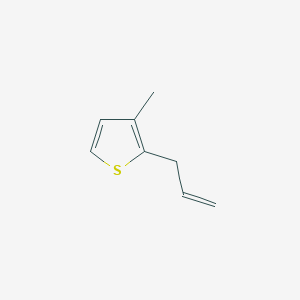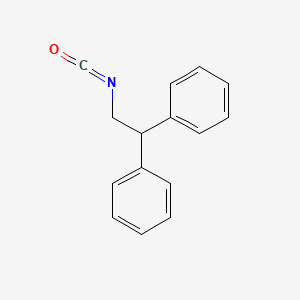
2,2-二苯乙基异氰酸酯
概述
描述
2,2-Diphenylethyl isocyanate is an organic compound with the molecular formula C15H13NO. It is characterized by the presence of an isocyanate group (N=C=O) attached to a 2,2-diphenylethyl moiety. This compound is known for its reactivity and is used in various chemical synthesis processes .
科学研究应用
2,2-Diphenylethyl isocyanate has several applications in scientific research:
作用机制
Target of Action
Isocyanates, in general, are known to react with a variety of biological molecules, including proteins and DNA .
Action Environment
The action, efficacy, and stability of 2,2-Diphenylethyl isocyanate can be influenced by various environmental factors. For example, the exposure potential of isocyanates depends on their physical-chemical properties, such as density, hydrophobicity, and vapor pressure .
生化分析
Biochemical Properties
2,2-Diphenylethyl isocyanate plays a crucial role in biochemical reactions, particularly in the formation of urethanes and ureas through its interactions with nucleophiles such as alcohols and amines . The isocyanate group is highly electrophilic, making it reactive towards nucleophilic attack. This compound interacts with enzymes and proteins that contain nucleophilic functional groups, leading to the formation of covalent bonds. For instance, it can react with the hydroxyl groups of serine residues in enzymes, potentially inhibiting their activity. Additionally, 2,2-Diphenylethyl isocyanate can form adducts with amino groups in proteins, altering their structure and function.
Cellular Effects
The effects of 2,2-Diphenylethyl isocyanate on various types of cells and cellular processes are profound. This compound can influence cell function by modifying proteins and enzymes involved in critical cellular pathways. It has been observed to affect cell signaling pathways by covalently modifying signaling proteins, leading to altered gene expression and cellular metabolism . The interaction of 2,2-Diphenylethyl isocyanate with cellular proteins can disrupt normal cellular functions, potentially leading to cytotoxic effects.
Molecular Mechanism
At the molecular level, 2,2-Diphenylethyl isocyanate exerts its effects through covalent binding interactions with biomolecules. The isocyanate group reacts with nucleophilic sites on proteins and enzymes, forming stable carbamate or urea linkages . This covalent modification can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation. Additionally, 2,2-Diphenylethyl isocyanate can induce changes in gene expression by modifying transcription factors or other regulatory proteins, thereby influencing cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2-Diphenylethyl isocyanate can change over time due to its stability and degradation. This compound is relatively stable under standard storage conditions but can degrade over time, especially in the presence of moisture . Long-term exposure to 2,2-Diphenylethyl isocyanate in in vitro or in vivo studies has shown that it can lead to persistent modifications of cellular proteins, resulting in sustained alterations in cellular function. The degradation products of 2,2-Diphenylethyl isocyanate may also have distinct biological effects.
Dosage Effects in Animal Models
The effects of 2,2-Diphenylethyl isocyanate vary with different dosages in animal models. At low doses, this compound may cause minimal or reversible changes in cellular function. At higher doses, it can induce significant toxic effects, including cytotoxicity and organ damage . Threshold effects have been observed, where a certain dosage level must be reached before noticeable biological effects occur. High doses of 2,2-Diphenylethyl isocyanate can lead to adverse effects such as inflammation, oxidative stress, and apoptosis in animal models.
Metabolic Pathways
2,2-Diphenylethyl isocyanate is involved in various metabolic pathways, primarily through its interactions with enzymes that catalyze its biotransformation. This compound can undergo phase I metabolic reactions, such as oxidation and hydrolysis, leading to the formation of more hydrophilic metabolites . These metabolites can then participate in phase II metabolic reactions, where they are conjugated with endogenous molecules like glucuronic acid or glutathione, facilitating their excretion from the body. The metabolic pathways of 2,2-Diphenylethyl isocyanate are crucial for its detoxification and elimination.
Transport and Distribution
Within cells and tissues, 2,2-Diphenylethyl isocyanate is transported and distributed through interactions with specific transporters and binding proteins . This compound can bind to serum albumin and other carrier proteins, facilitating its distribution throughout the body. The localization and accumulation of 2,2-Diphenylethyl isocyanate in specific tissues depend on its affinity for these transporters and binding proteins. Additionally, its lipophilic nature allows it to cross cell membranes and accumulate in lipid-rich compartments.
Subcellular Localization
The subcellular localization of 2,2-Diphenylethyl isocyanate is influenced by its chemical properties and interactions with cellular components. This compound can localize to various subcellular compartments, including the cytoplasm, nucleus, and endoplasmic reticulum . The presence of targeting signals or post-translational modifications can direct 2,2-Diphenylethyl isocyanate to specific organelles, where it can exert its biochemical effects. The activity and function of 2,2-Diphenylethyl isocyanate are closely linked to its subcellular localization, as it interacts with different biomolecules in distinct cellular environments.
准备方法
Synthetic Routes and Reaction Conditions: 2,2-Diphenylethyl isocyanate can be synthesized through several methods:
Phosgenation of Amines: This traditional method involves treating the corresponding amine with phosgene (COCl2) to produce the isocyanate.
Oxidation of Isonitriles: A more recent method involves the oxidation of isonitriles using dimethyl sulfoxide (DMSO) as the oxidant, catalyzed by trifluoroacetic anhydride.
Curtius Rearrangement: This method involves the thermal decomposition of acyl azides to produce isocyanates and nitrogen gas.
Industrial Production Methods: Industrial production of 2,2-diphenylethyl isocyanate typically involves the phosgenation of the corresponding amine due to its scalability and cost-effectiveness. due to the hazardous nature of phosgene, alternative methods such as the oxidation of isonitriles are being explored .
化学反应分析
2,2-Diphenylethyl isocyanate undergoes several types of chemical reactions:
Nucleophilic Addition: It reacts with nucleophiles such as alcohols and amines to form urethanes and ureas, respectively.
Hydrolysis: It reacts with water to form a carbamic acid, which decomposes to produce an amine and carbon dioxide.
Polymerization: When reacted with diols or polyols, it forms polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common Reagents and Conditions:
Alcohols and Amines: For nucleophilic addition reactions.
Water: For hydrolysis reactions.
Diols and Polyols: For polymerization reactions.
Major Products Formed:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Polyurethanes: Formed from the reaction with diols or polyols.
相似化合物的比较
- Phenyl Isocyanate
- Methyl Isocyanate
- Hexamethylene Diisocyanate
属性
IUPAC Name |
(2-isocyanato-1-phenylethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-12-16-11-15(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,15H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SANCUGBZSMVASH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN=C=O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70482753 | |
| Record name | 2,2-Diphenylethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58749-50-1 | |
| Record name | 2,2-Diphenylethyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70482753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-Diphenylethyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
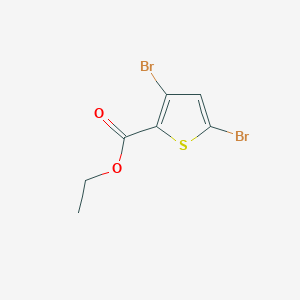
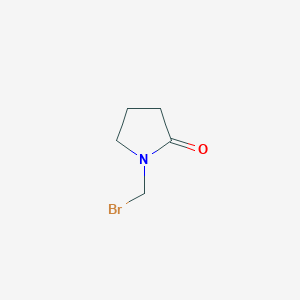
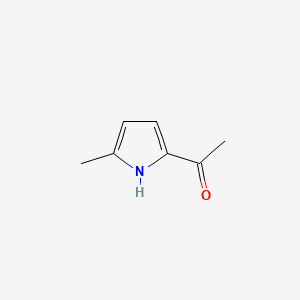
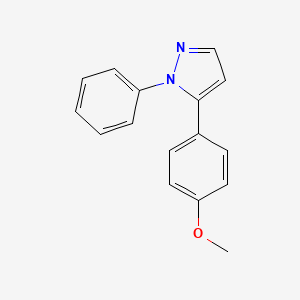
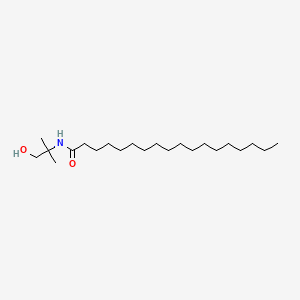
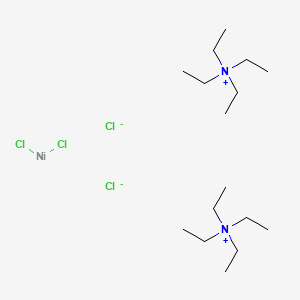
![2-Methylthieno[2,3-d]pyrimidine](/img/structure/B1610683.png)
